molecular formula C18H24N2O6S B14735102 p-Aminopropiophenone sulfate CAS No. 6170-26-9

p-Aminopropiophenone sulfate

Cat. No.: B14735102
CAS No.: 6170-26-9
M. Wt: 396.5 g/mol
InChI Key: IMRXDUWCXOLCOD-UHFFFAOYSA-N
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Description

p-Aminopropiophenone sulfate: is a chemical compound known for its application as an antidote to cyanide poisoning. It is a derivative of p-Aminopropiophenone, which is a primary aromatic amine. The sulfate form enhances its solubility in water, making it more suitable for medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Aminopropiophenone sulfate can be synthesized by reacting p-Aminopropiophenone with sulfuric acid. The reaction typically involves dissolving p-Aminopropiophenone in an appropriate solvent, such as ethanol, and then adding sulfuric acid slowly while maintaining the temperature at a controlled level. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: p-Aminopropiophenone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-Aminopropiophenone sulfate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Biology: Studied for its effects on cellular respiration and oxygen transport.

    Medicine: Used as an antidote for cyanide poisoning due to its ability to induce methemoglobinemia, which binds cyanide ions and prevents them from inhibiting cytochrome oxidase.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The primary mechanism of action of p-Aminopropiophenone sulfate involves the conversion of hemoglobin to methemoglobin. Methemoglobin has a higher affinity for cyanide ions than cytochrome oxidase, thereby sequestering the cyanide and preventing it from inhibiting cellular respiration. This action helps in detoxifying cyanide and mitigating its toxic effects .

Comparison with Similar Compounds

Uniqueness: p-Aminopropiophenone sulfate is unique due to its specific application as a cyanide antidote and its ability to form methemoglobin rapidly. This property distinguishes it from other similar compounds that do not have the same medical application .

Properties

CAS No.

6170-26-9

Molecular Formula

C18H24N2O6S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-aminophenyl)propan-1-one;sulfuric acid

InChI

InChI=1S/2C9H11NO.H2O4S/c2*1-2-9(11)7-3-5-8(10)6-4-7;1-5(2,3)4/h2*3-6H,2,10H2,1H3;(H2,1,2,3,4)

InChI Key

IMRXDUWCXOLCOD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N.CCC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

Origin of Product

United States

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